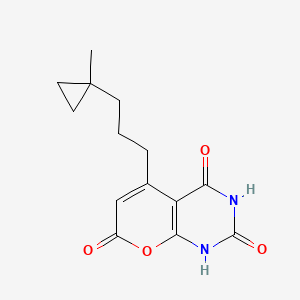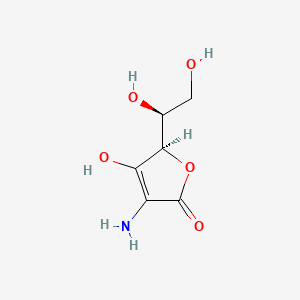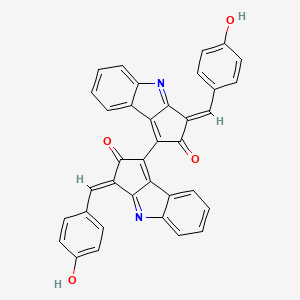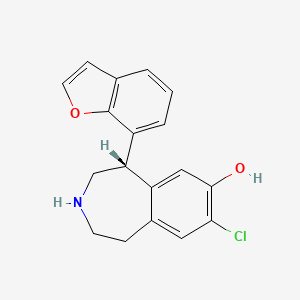![molecular formula C26H26FN7 B610817 2-(3-(2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)acetonitrile CAS No. 1239875-86-5](/img/structure/B610817.png)
2-(3-(2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)acetonitrile
Descripción general
Descripción
The compound “2-(3-(2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)acetonitrile” belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine-fused heterocycle at position 4 of the pyrazole, which is critical for FLT3 and CDK inhibition . The InChI code for this compound is1S/C26H26FN7O2/c1-3-23 (35)29-17-5-4-6-19 (15-17)36-25-20-9-10-28-24 (20)31-26 (32-25)30-18-7-8-22 (21 (27)16-18)34-13-11-33 (2)12-14-34/h3-10,15-16H,1,11-14H2,2H3, (H,29,35) (H2,28,30,31,32) . Chemical Reactions Analysis
The compound exhibits excellent FLT3 and CDK inhibition and antiproliferative activities . The binding energies obtained in Argus Lab are −10.6447, −10.5517 kJ/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 487.54 . It is a solid at room temperature . The storage temperature should be between 2-8°C and it should be kept in a dark place, sealed in dry .Aplicaciones Científicas De Investigación
Axl Kinase Inhibition
SGI-7079 is an inhibitor of the receptor tyrosine kinase Axl . Axl kinase plays a crucial role in various cellular processes, including cell survival, proliferation, and migration. By inhibiting Axl kinase, SGI-7079 can potentially regulate these processes.
Cancer Research
SGI-7079 has been used in cancer research, particularly in the study of inflammatory breast cancer . It has been shown to inhibit the proliferation of inflammatory breast cancer cells .
Cell Cycle Regulation
SGI-7079 has been found to halt the cell cycle in the G1 phase . This means it can potentially control the growth and division of cells, which is particularly relevant in the context of cancer research.
Invasion and Migration Inhibition
The compound has been shown to significantly decrease the migration and invasion of inflammatory breast cancer cells . This suggests that SGI-7079 could be used to prevent the spread of cancer cells.
Overcoming Drug Resistance
Research has indicated that SGI-7079 can help overcome resistance to certain drugs. For instance, it has been shown to increase the potency of erlotinib, an EGFR inhibitor, on EGFR inhibition .
In Vivo Tumor Growth Inhibition
In a mouse xenograft model of non-small cell lung cancer, SGI-7079 has been shown to inhibit tumor growth in a dose-dependent manner . This suggests its potential use in cancer therapy.
Mecanismo De Acción
Target of Action
SGI-7079, also known as SGI7079 or 2-(3-(2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)acetonitrile, is a potent and ATP-competitive inhibitor of the receptor tyrosine kinase Axl . Axl is a member of the TAM family that includes TYRO3, AXL, and MER .
Mode of Action
SGI-7079 inhibits the proliferation of certain cancer cells by interacting with its primary target, Axl . It significantly inhibits the proliferation of SUM149 or KPL-4 cells with an IC50 of 0.43 or 0.16 μM, respectively . The compound inhibits the phosphorylation of Axl at Tyr 702 upon Gas6 stimulation in SUM149 cells .
Biochemical Pathways
The Gas6/Axl signaling pathway is associated with tumor cell growth, metastasis, invasion, epithelial-mesenchymal transition (EMT), angiogenesis, drug resistance, immune regulation, and stem cell maintenance . By inhibiting Axl, SGI-7079 disrupts these processes, thereby exerting its anti-cancer effects .
Pharmacokinetics
It is known that sgi-7079 is an atp-competitive inhibitor , suggesting that it may interact with ATP-binding sites, which could influence its pharmacokinetic properties.
Result of Action
SGI-7079 significantly inhibits the proliferation, migration, and invasion of inflammatory breast cancer (IBC) cells . It also halts the cell cycle in the G1 phase . In vivo, SGI-7079 inhibits tumor growth in a dose-dependent manner .
Action Environment
The effectiveness of sgi-7079 may be influenced by factors such as the presence of atp (due to its atp-competitive nature) and the expression levels of axl in the tumor microenvironment .
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN7/c1-17-16-29-25-23(17)24(19-5-3-4-18(14-19)8-9-28)31-26(32-25)30-20-6-7-22(21(27)15-20)34-12-10-33(2)11-13-34/h3-7,14-16H,8,10-13H2,1-2H3,(H2,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFKACXAIBEPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC(=NC(=C12)C3=CC=CC(=C3)CC#N)NC4=CC(=C(C=C4)N5CCN(CC5)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of SGI-7079 and what are its downstream effects?
A: SGI-7079 is a small molecule inhibitor that specifically targets the receptor tyrosine kinase Axl. [, , ] By binding to Axl, SGI-7079 prevents its activation by ligands like growth arrest-specific 6 (Gas6). This inhibition disrupts downstream signaling pathways, including PI3K/Akt and NF-κB, which are often implicated in tumor cell proliferation, survival, migration, and invasion. [, ]
Q2: What evidence suggests that SGI-7079 could be useful in overcoming resistance to EGFR inhibitors?
A: Research indicates that tumor cells undergoing epithelial-mesenchymal transition (EMT) display increased resistance to EGFR inhibitors like erlotinib. Interestingly, these mesenchymal cells often exhibit elevated Axl expression. [] Studies have shown that combining SGI-7079 with erlotinib effectively reverses erlotinib resistance in mesenchymal cell lines expressing Axl and in xenograft models of mesenchymal non-small cell lung carcinoma (NSCLC). [] This suggests a potential role for SGI-7079 in combating EGFR inhibitor resistance, especially in cases associated with the mesenchymal phenotype and Axl upregulation.
Q3: Has SGI-7079 shown efficacy in any preclinical models of cancer?
A: In a study on inflammatory breast cancer (IBC), researchers demonstrated that depleting the protein TIG1, which stabilizes Axl, reduced IBC cell proliferation, migration, and invasion in vitro. [] They further showed that treating IBC cells with SGI-7079 mirrored these effects, decreasing their malignant properties in vitro. [] This suggests that targeting Axl with SGI-7079 could be a viable therapeutic strategy for IBC, especially in cases where TIG1 is highly expressed.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)
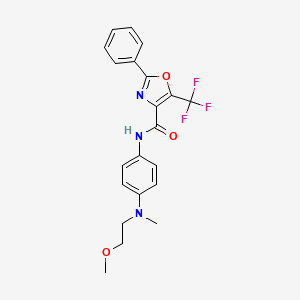

![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)

![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)
